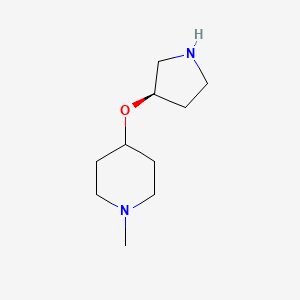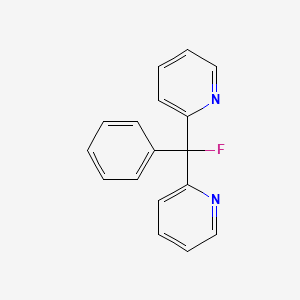
N-(1,1'-biphenyl-4-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine is an organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of biphenyl and fluorenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the use of palladium catalysts and boronic acids under mild conditions. The fluorenyl group can be introduced through Friedel-Crafts acylation, followed by amination to attach the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nitrating agents, sulfonating agents, under controlled temperatures and solvent conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, its aromatic rings can participate in π-π interactions with target proteins, influencing their function. Additionally, the amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound with similar aromatic properties but lacking the fluorenyl and amine groups.
9,9-Dimethyl-9H-fluorene: Contains the fluorenyl structure but without the biphenyl and amine groups.
N-Phenyl-9H-fluoren-2-amine: Similar structure but lacks the biphenyl group.
Uniqueness
N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine is unique due to its combination of biphenyl, fluorenyl, and amine groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C33H27N |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
9,9-dimethyl-N-phenyl-N-(4-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C33H27N/c1-33(2)31-16-10-9-15-29(31)30-22-21-28(23-32(30)33)34(26-13-7-4-8-14-26)27-19-17-25(18-20-27)24-11-5-3-6-12-24/h3-23H,1-2H3 |
InChI Key |
DIZZUFMWPOTGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B12830331.png)
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)](/img/structure/B12830341.png)

![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12830350.png)
![N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine](/img/structure/B12830353.png)
![5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole](/img/structure/B12830359.png)
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B12830374.png)
![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B12830382.png)


![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)

![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)

